molecular formula C12H14Br2O4 B11111780 12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine

12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine

Cat. No.: B11111780
M. Wt: 382.04 g/mol
InChI Key: LROGNZUKBSTBCG-UHFFFAOYSA-N
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Description

12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine is a chemical compound with the molecular formula C12H14Br2O4 It is a member of the benzotetraoxacyclododecine family, characterized by the presence of bromine atoms and a cyclic structure containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine typically involves the bromination of a precursor compound. One common method involves the reaction of a benzotetraoxacyclododecine derivative with bromine in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form for various applications .

Chemical Reactions Analysis

Types of Reactions

12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotetraoxacyclododecine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .

Scientific Research Applications

12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine involves its interaction with specific molecular targets and pathways. The bromine atoms and cyclic structure allow it to form stable complexes with various biomolecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12,13-Dibromo-2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine is unique due to its specific ring structure and the presence of multiple bromine atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H14Br2O4

Molecular Weight

382.04 g/mol

IUPAC Name

14,15-dibromo-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene

InChI

InChI=1S/C12H14Br2O4/c13-9-7-11-12(8-10(9)14)18-6-4-16-2-1-15-3-5-17-11/h7-8H,1-6H2

InChI Key

LROGNZUKBSTBCG-UHFFFAOYSA-N

Canonical SMILES

C1COCCOC2=CC(=C(C=C2OCCO1)Br)Br

Origin of Product

United States

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